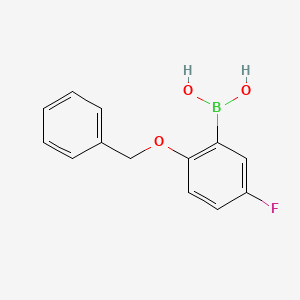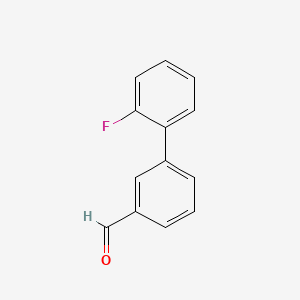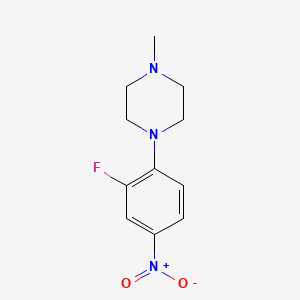
2-Bromo-4-fluorobenzoyl chloride
概述
描述
2-Bromo-4-fluorobenzoyl chloride is an organic compound with the molecular formula C7H3BrClFO. It is a colorless to pale yellow liquid with a pungent odor. This compound is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine and fluorine atoms at the 2 and 4 positions, respectively. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .
准备方法
Synthetic Routes and Reaction Conditions: 2-Bromo-4-fluorobenzoyl chloride can be synthesized through a multi-step reaction process. One common method involves the following steps:
Starting Material: 4-Bromo-2-fluorobenzoic acid.
Reaction with Thionyl Chloride: The 4-Bromo-2-fluorobenzoic acid is reacted with thionyl chloride (SOCl2) to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is monitored using techniques such as gas chromatography and mass spectrometry to ensure the desired product is obtained .
化学反应分析
Types of Reactions: 2-Bromo-4-fluorobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-Bromo-2-fluorobenzoic acid and hydrochloric acid.
Friedel-Crafts Acylation: It can be used in Friedel-Crafts acylation reactions to introduce the 2-Bromo-4-fluorobenzoyl group into aromatic compounds.
Common Reagents and Conditions:
Amines: Reaction with amines in the presence of a base such as triethylamine.
Alcohols: Reaction with alcohols under acidic or basic conditions.
Thiols: Reaction with thiols in the presence of a base.
Major Products:
Amides: Formed from reaction with amines.
Esters: Formed from reaction with alcohols.
Thioesters: Formed from reaction with thiols.
科学研究应用
2-Bromo-4-fluorobenzoyl chloride has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including anti-inflammatory and anticancer agents.
Agrochemicals: It is used in the synthesis of herbicides and pesticides.
Material Science: It is used in the preparation of functionalized materials for electronic and optical applications.
作用机制
The mechanism of action of 2-Bromo-4-fluorobenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, resulting in the formation of amides, esters, and thioesters. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction .
相似化合物的比较
4-Bromo-2-fluorobenzoic acid: The precursor used in the synthesis of 2-Bromo-4-fluorobenzoyl chloride.
2-Bromo-4-fluorobenzaldehyde: Another derivative of benzoyl chloride with similar reactivity.
4-Fluorobenzoyl chloride: A similar compound with a fluorine substituent but without the bromine atom.
Uniqueness: this compound is unique due to the presence of both bromine and fluorine substituents on the benzene ring, which imparts distinct reactivity and properties compared to other benzoyl chloride derivatives. The combination of these substituents allows for selective reactions and the formation of specific products that are valuable in various applications .
属性
IUPAC Name |
2-bromo-4-fluorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO/c8-6-3-4(10)1-2-5(6)7(9)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZRUTPBQMAWLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382598 | |
| Record name | 2-bromo-4-fluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95383-36-1 | |
| Record name | 2-Bromo-4-fluorobenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95383-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-bromo-4-fluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1,1,1-Trifluoro-3-{[2-(trifluoromethyl)benzyl]-amino}-2-propanol](/img/structure/B1333767.png)
![1,1,1-Trifluoro-3-{4-[3-(trifluoromethyl)phenyl]-piperazino}-2-propanol](/img/structure/B1333768.png)







